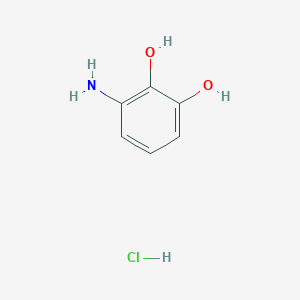

3-Aminobenzene-1,2-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

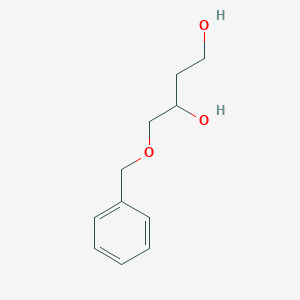

3-Aminobenzene-1,2-diol hydrochloride, also known by its CAS number 51220-97-4, is a chemical compound with the molecular formula C6H8ClNO2 . It has a molecular weight of 161.586 Da . It is a solid substance .

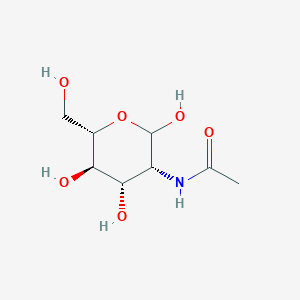

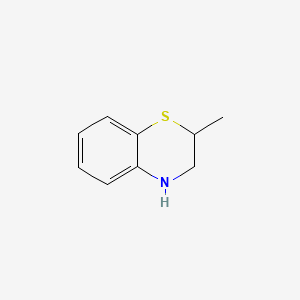

Molecular Structure Analysis

The molecular structure of 3-Aminobenzene-1,2-diol hydrochloride consists of a benzene ring with two hydroxyl groups (-OH) and one amino group (-NH2) attached . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H .Physical And Chemical Properties Analysis

3-Aminobenzene-1,2-diol hydrochloride is a solid substance . It has a molecular weight of 161.586 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research by Verma, Quraishi, and Singh (2015) in the "Journal of The Taiwan Institute of Chemical Engineers" explores derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 3-aminobenzene-1,2-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. They found that these compounds exhibit high inhibition efficiency and adhere to the steel surface, forming a protective layer (Verma, Quraishi, & Singh, 2015).

Biodegradation of Pollutants

Ferraroni et al. (2005) in the "Journal of Biological Chemistry" discuss the role of Hydroxyquinol 1,2-dioxygenase, an enzyme that catalyzes the ring cleavage of hydroxyquinol, a compound structurally similar to 3-aminobenzene-1,2-diol. This process is crucial in the degradation of various polychloro- and nitroaromatic pollutants, highlighting the potential environmental applications of related compounds (Ferraroni et al., 2005).

Synthesis of Heterocyclic Compounds

Mohsein, Majeed, and Al-Ameerhelal (2019) in the "Research Journal of Pharmacy and Technology" discuss the synthesis of 3-hydroxy-4-aminobenzene sulfonamide derivatives, structurally similar to 3-aminobenzene-1,2-diol hydrochloride. These compounds are used as starting materials in the creation of new heterocyclic compounds, indicating their importance in pharmaceutical and chemical synthesis (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Development of Electrochemical Biosensors

Carelli, Chiarotto, Curulli, and Palleschi (1996) in "Electrochimica Acta" explore the electropolymerization of hydroxybenzene and aminobenzene isomers, similar to 3-aminobenzene-1,2-diol hydrochloride, on platinum electrodes. This research is significant for the development of interference-free electrochemical biosensors, which have broad applications in biochemical and medical diagnostics (Carelli, Chiarotto, Curulli, & Palleschi, 1996).

Safety And Hazards

The safety information for 3-Aminobenzene-1,2-diol hydrochloride indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .

Propiedades

IUPAC Name |

3-aminobenzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCRPNKAZULNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536142 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzene-1,2-diol hydrochloride | |

CAS RN |

51220-97-4 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

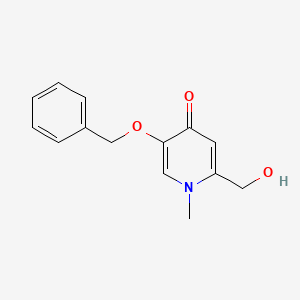

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)